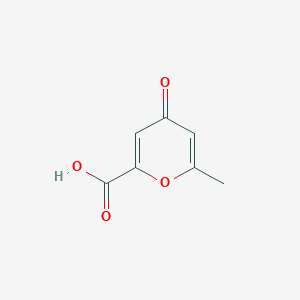

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid, also known as 6-MOP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 176.14 g/mol and a melting point of 121-122°C. 6-MOP is a derivative of the naturally occurring compound pyranocoumarin, and is used as a photosensitizer in photodynamic therapy. It is also used to study the effects of photosensitizers on cells and tissues, as well as to study the mechanisms of action of photosensitizers. In addition, 6-MOP has been used in a variety of laboratory experiments, including the investigation of the effects of photosensitizers on the metabolism of cells and tissues, the study of the photocytotoxicity of photosensitizers, and the study of the effects of photosensitizers on gene expression.

科学的研究の応用

Catalytic Synthesis

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid derivatives have been utilized in the catalytic synthesis of chromeno[2,3-d]pyrimidinone derivatives. This method, using pentafluorophenylammonium triflate as a catalyst, is noted for its high yields, short reaction times, and environmentally friendly process. The synthesized compounds have demonstrated antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Enantiospecific Synthesis

Research on the enantiospecific synthesis of related compounds, such as 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, has been conducted. These compounds were synthesized from hydroxybutanoates, yielding derivatives with enantiomeric excess of ≥ 93% (Deschenaux et al., 1989).

Novel Structural Components for Synthesis

Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, derivatives of 4H-pyrans, have been identified as promising structural components for the synthesis of carbo- and heterocycles. Their reactions with various acids and anhydrides have been explored to develop novel methods for preparing substituted derivatives (Sheverdov et al., 2012).

Synthesis of Thiophenes

The compound has been used in the synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy. This method involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine (Sahu et al., 2015).

Synthesis of Methyl Esters

A three-component, one-pot condensation process has been described for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester. This process is notable for its efficiency and scope (Illgen et al., 2004).

特性

IUPAC Name |

6-methyl-4-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQMMGMBPDCKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)

![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)